GW842166X is a synthetically derived compound classified as a selective agonist of the CB2 receptor. [] It serves as a valuable tool in scientific research, particularly in preclinical studies, for investigating the role of the CB2 receptor in various biological processes and disease models. [, , , , , , ]
GW842166X is classified as a pyridazine derivative, specifically designed to selectively activate the CB2 receptor while exhibiting minimal activity at the cannabinoid receptor type 1 (CB1). The compound has an effective concentration (EC50) of approximately 63 nM for the CB2 receptor, indicating its potency in activating this receptor without significant central nervous system (CNS) permeability .
The synthesis of GW842166X involves multiple steps that typically include:
The detailed synthetic route often involves careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and selectivity.
The molecular structure of GW842166X can be described as follows:
Nuclear magnetic resonance (NMR) spectroscopy is typically used to confirm the structure, providing insights into the arrangement of atoms within the molecule .
GW842166X participates in several chemical reactions relevant to its function:
These reactions are crucial for understanding how GW842166X exerts its biological effects and how it can be optimized for therapeutic use.
The mechanism of action for GW842166X primarily involves:
This selective action makes it a candidate for treating conditions like chronic pain without the side effects commonly seen with compounds that affect both CB1 and CB2 receptors.
GW842166X exhibits several notable physical and chemical properties:
These properties are essential for determining the compound's suitability for various applications in drug formulation.
GW842166X has potential applications in several areas:
The quest for selective cannabinoid receptor type 2 (CB2) agonists emerged from the need to target the endocannabinoid system without psychoactive effects mediated by CB1 receptors. Early agonists like JWH-133 and HU-308 demonstrated CB2 selectivity but faced limitations in bioavailability and pharmacokinetic properties [9]. GW842166X, developed by GlaxoSmithKline, represented a breakthrough with its high binding affinity (Ki = 6.4 nM for human CB2) and >1000-fold selectivity over CB1 receptors [6] [9]. Its morpholino-1,3,5-triazine core enabled optimal receptor interaction, distinguishing it from classical phytocannabinoid scaffolds.
Table 1: Evolution of Selective CB2 Agonists
Compound | Structural Class | CB2 EC₅₀ (nM) | CB1/CB2 Selectivity | Key Advancement |
---|---|---|---|---|
JWH-133 | Aminoalkylindole | 3.4 | ~200-fold | First high-potency tool compound |
HU-308 | Dihydrobenzopyran | 22.7 | >10,000-fold | Natural product derivative |
GW842166X | Morpholino-triazine | 2.8 | >1000-fold | Optimized oral bioavailability |
MDA7 | Quinoline-2,4-dione | 11.5 | ~100-fold | Mixed signaling profile |
Chemical optimization focused on reducing lipophilicity—a limitation of earlier agonists. GW842166X’s ClogP of 4.13, though higher than ideal, was mitigated by its morpholino group enhancing water solubility [2]. This balance allowed sufficient blood-brain barrier penetration for CNS activity while maintaining selectivity. Phase I/II clinical trials established its safety profile for inflammatory pain, positioning it as a reference compound for neuropharmacology studies [6].
GW842166X transformed CB2 research by demonstrating central nervous system (CNS) efficacy without CB1-mediated side effects. Unlike non-selective agonists (e.g., WIN-55,212-2), it produced neuroprotection in Parkinson’s disease (PD) models via exclusive CB2 activation:
Table 2: Neuroprotective Effects in 6-OHDA PD Models
Endpoint | 6-OHDA + Vehicle | 6-OHDA + GW842166X | Rescue (%) | AM630 Blockade |
---|---|---|---|---|
TH⁺ neurons (SNc) | 42% of control | 78% of control | +36% | Yes |
Striatal dopamine release | 31% of control | 69% of control | +38% | Yes |
Balance beam errors | Increased 3.2-fold | Reduced by 48% | +52% | Yes |
Amphetamine rotations | 12.5/min | 4.2/min | -66% | Yes |
Critically, GW842166X addressed non-motor symptoms—an unmet need in PD therapeutics. It reversed 6-OHDA-induced depressive-like behaviors in sucrose preference and forced swim tests by 75–80%, highlighting CB2’s role in mood regulation [1]. This multi-faceted efficacy shifted the perception of CB2 agonists from peripheral immunomodulators to CNS-active neurotherapeutics.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7